1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1094373-44-0
VCID: VC3041454
InChI: InChI=1S/C11H9ClFN3O2/c1-2-9-10(11(17)18)14-15-16(9)6-3-4-8(13)7(12)5-6/h3-5H,2H2,1H3,(H,17,18)
SMILES: CCC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)O
Molecular Formula: C11H9ClFN3O2
Molecular Weight: 269.66 g/mol

1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1094373-44-0

Cat. No.: VC3041454

Molecular Formula: C11H9ClFN3O2

Molecular Weight: 269.66 g/mol

* For research use only. Not for human or veterinary use.

1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid - 1094373-44-0

Specification

CAS No. 1094373-44-0
Molecular Formula C11H9ClFN3O2
Molecular Weight 269.66 g/mol
IUPAC Name 1-(3-chloro-4-fluorophenyl)-5-ethyltriazole-4-carboxylic acid
Standard InChI InChI=1S/C11H9ClFN3O2/c1-2-9-10(11(17)18)14-15-16(9)6-3-4-8(13)7(12)5-6/h3-5H,2H2,1H3,(H,17,18)
Standard InChI Key NBASPTVZWLDMID-UHFFFAOYSA-N
SMILES CCC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)O
Canonical SMILES CCC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)O

Introduction

Physical and Chemical Properties

The physical and chemical properties of 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid are summarized in Table 1, providing essential data for researchers interested in working with this compound.

Table 1: Physical and Chemical Properties of 1-(3-Chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

PropertyValueReference
CAS Number1094373-44-0
Molecular FormulaC₁₁H₉ClFN₃O₂
Molecular Weight269.66 g/mol
AppearanceWhite solid (presumed)
LogP (Calculated)2.3204
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds3
Topological Polar Surface Area (TPSA)68.01 Ų
SMILES NotationCCC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)O

The compound's physiochemical profile indicates moderate lipophilicity (LogP of approximately 2.32), suggesting a balanced capacity for both membrane permeability and water solubility. The presence of one hydrogen bond donor (carboxylic acid OH) and four hydrogen bond acceptors (two nitrogens in the triazole ring, one carboxylic acid C=O, and one carboxylic acid C-O) contributes to its ability to interact with biological macromolecules through hydrogen bonding .

Synthesis Methods

Several synthetic approaches have been documented for the preparation of 1,2,3-triazole derivatives similar to 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid. The most common methods include click chemistry and cycloaddition reactions, which are particularly useful for constructing the triazole core.

Click Chemistry Approach

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," represents a versatile method for synthesizing 1,2,3-triazoles. This approach typically involves the reaction between an organic azide and a terminal alkyne in the presence of a copper(I) catalyst . For synthesizing 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid, this would involve a 3-chloro-4-fluorophenyl azide and an appropriate alkyne containing precursors for the ethyl and carboxylic acid groups.

A general procedure for click chemistry synthesis as described in the literature involves:

  • Preparation of the appropriate azide from 3-chloro-4-fluoroaniline

  • Reaction of the azide with the corresponding alkyne in the presence of copper(II) sulfate and sodium ascorbate

  • Purification of the product using column chromatography

Alternative Synthetic Routes

Alternative synthetic approaches include:

  • Condensation Reactions: The synthesis of 1,2,3-triazole-4-carboxylic acid derivatives can be achieved through the condensation of cyanoethyl acetate with appropriate aromatic aldehydes in the presence of sodium azide and ammonium chloride .

  • From Propargylated Quinolones: Some studies describe the synthesis of 1,2,3-triazole derivatives using propargylated quinolones as starting materials. These intermediates undergo cycloaddition reactions with azides to form the triazole structure .

  • Transition Metal-Free Approaches: Certain 1,2,3-triazoles can be synthesized from N-tosyl aryl hydrazones using Cs₂CO₃ as a base in DMF at ambient temperature, providing an alternative to metal-catalyzed procedures .

A generalized synthetic pathway for 1,2,3-triazole-4-carboxylic acid derivatives like 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid often involves:

  • Formation of the triazole ring through cycloaddition

  • Installation of the carboxylic acid functionality either before or after triazole formation

  • Optimization of reaction conditions to ensure regioselectivity and high yields

CategoryClassificationReference
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302 - Harmful if swallowed
H315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation
Precautionary StatementsP261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501

These classifications indicate that the compound should be handled with appropriate precautions, including proper personal protective equipment, adequate ventilation, and measures to prevent ingestion or skin/eye contact .

SupplierProduct NumberPackage SizePrice (USD)StatusReference
TRCC37026510mg$65Available (as of 2021)
AK ScientificHTS00056520mg$89Available (as of 2021)
AK ScientificHTS00056550mg$129Available (as of 2021)
AK ScientificHTS000565100mg$179Available (as of 2021)
AK ScientificHTS0005651g$400Available (as of 2021)
CymitQuimica3D-UTB37344500mg-Discontinued
ChemSceneCS-0686195--Available (90% purity)

The pricing information suggests that the compound is relatively expensive, which is common for specialty research chemicals that require multi-step synthesis and purification. Researchers should verify current availability and pricing directly with suppliers, as this information may change over time .

Related Compounds

Several structurally related compounds are documented in the literature, providing context for understanding the chemical space surrounding 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid.

Structural Analogs

Table 4: Structural Analogs of 1-(3-Chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Compound NameCAS NumberStructural DifferenceReference
1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid1094411-42-3Methyl instead of ethyl at C-5
1-(2-Chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid1275068-91-1Benzyl linker between triazole and halogenated phenyl
1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid1267110-06-4Ethyl at N-1 and trifluoromethyl at C-5
1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde1461708-00-8Aldehyde instead of carboxylic acid at C-4 and no substituent at C-5

These related compounds demonstrate the structural versatility of the 1,2,3-triazole scaffold and provide potential alternatives for researchers exploring structure-activity relationships in this chemical series .

Functional Derivatives

The carboxylic acid group in 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid allows for the preparation of various derivatives through standard functional group transformations:

  • Esters: Formed through condensation reactions with alcohols

  • Amides: Derived through coupling with amines using reagents such as HOBt and EDC.HCl

  • Reduced derivatives: Aldehyde and alcohol derivatives can be prepared through appropriate reduction reactions

These functional derivatives expand the potential applications of the compound, particularly in medicinal chemistry where such modifications can fine-tune pharmacokinetic and pharmacodynamic properties.

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